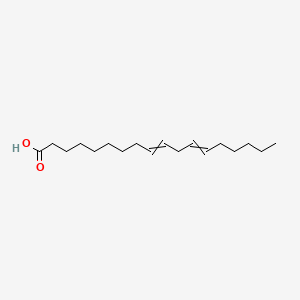

9,12-Octadecadienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A doubly unsaturated fatty acid, occurring widely in plant glycosides. It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes. (From Stedman, 26th ed)

Wissenschaftliche Forschungsanwendungen

Diagnostic and Health Monitoring

Research has explored the diagnostic significance of octadecadienoic acid in health monitoring. For instance, a study investigated the molar ratio of 9,11 and 9,12 isomers of octadecadienoic acid in cervical cells for detecting cervical intraepithelial neoplasia but found no significant differences in subjects with or without the condition, suggesting limited diagnostic utility in this context (Green et al., 1988).

Biosynthesis in Insects

Another avenue of research has been the biosynthesis of linoleic acid (9,12-octadecadienoic acid) in insects. It's been shown that several insect species can synthesize linoleic acid de novo, which is typically considered an essential dietary nutrient for animals. This capability implies insects' ability to insert double bonds in specific positions of oleic acid, a key step in linoleic acid synthesis (Renobales et al., 1987).

Chromatographic Separation and Identification

The identification and quantitation of conjugated octadecadienoic acids, including 9,12-octadecadienoic acid, are crucial for understanding their biological roles. Studies have developed methods using gas chromatography and high-performance liquid chromatography for separating and identifying these isomers, which are essential for analyzing complex biological extracts (Roach et al., 2002).

Occurrence in Plant Seeds

The presence of 9,12-octadecadienoic acid in plant seeds has also been a subject of study. For instance, it was identified as a component of the glyceride oil of Chilopsis linearis seeds, constituting a significant portion of the total fatty acids in the oil. This finding highlights the acid's role in plant biology and potential applications in plant-based products (Chisholm & Hopkins, 1963).

Synthesis and Stability Studies

There has been significant interest in synthesizing various isomers of 9,12-octadecadienoic acid and studying their stability. For example, research has focused on synthesizing geometrical isomers and investigating their stability under various conditions. This research is crucial for understanding the acid's properties and potential applications in different fields, such as food science and medicine (Ofsuki et al., 1986).

Biomarkers for Lipid Peroxidation

9,12-Octadecadienoic acid derivatives, such as 9-HODE and 13-HODE, have been studied as markers for lipid peroxidation, a process involved in various diseases. Their stability under oxidative conditions makes them ideal markers for studying lipid peroxidation in biological systems (Spiteller & Spiteller, 1997).

Eigenschaften

CAS-Nummer |

2197-37-7 |

|---|---|

Produktname |

9,12-Octadecadienoic acid |

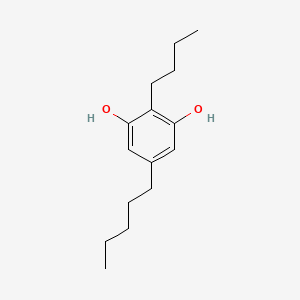

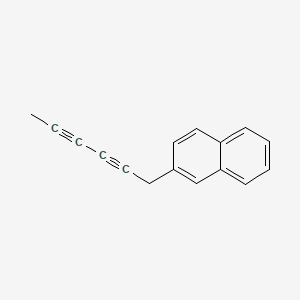

Molekularformel |

C18H32O2 |

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

octadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20) |

InChI-Schlüssel |

OYHQOLUKZRVURQ-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O |

Andere CAS-Nummern |

2197-37-7 |

Synonyme |

9 trans,12 trans Octadecadienoic Acid 9,12 Octadecadienoic Acid 9,12-Octadecadienoic Acid 9-trans,12-trans-Octadecadienoic Acid Acid, 9,12-Octadecadienoic cis,cis-9,12-Octadecadienoic Acid Linoelaidic Acid Linoelaidic Acid, (E,Z)-Isomer Linoleate Linoleic Acid Linoleic Acid, (E,E)-Isomer Linoleic Acid, (Z,E)-Isomer Linoleic Acid, (Z,Z)-Isomer Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer Linoleic Acid, Calcium Salt, (Z,Z)-Isomer Linoleic Acid, Potassium Salt, (Z,Z)-Isomer Linoleic Acid, Sodium Salt, (E,E)-Isomer Linoleic Acid, Sodium Salt, (Z,Z)-Isomer Linolelaidic Acid trans,trans-9,12-Octadecadienoic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.